Boc-L-glutamine methyl ester
Overview
Description
Boc-L-glutamine methyl ester is a derivative of the amino acid L-glutamine. It is modified to include a tert-butyl-oxycarbonyl (Boc) protecting group and a methyl ester group. This compound is commonly used in peptide synthesis to protect the amine functionality of amino acids while allowing other reactions to occur at different sites of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-glutamine methyl ester typically involves a multi-step process. One approach involves the selective esterification of the side-chain carboxyl groups on N alpha-CBZ-L-glutamic acid. Initially, the alpha-carboxyl group is protected through the formation of a 5-oxo-4-oxazolidinone ring. Following side-chain esterification, the protecting groups on the alpha-carboxyl and alpha-amino are removed by acidolysis, and the alpha-amino group is then reprotected with the Boc group.
Another method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method is compatible with natural, aromatic, and aliphatic amino acids and provides good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-L-glutamine methyl ester can participate in various chemical reactions, particularly in the context of peptide synthesis. The Boc group can be removed under acidic conditions, revealing a free amine that can then react with activated carboxyl groups to form peptide bonds. The methyl ester group can also be targeted for reactions, such as hydrolysis or aminolysis, to modify the side chain or to extend the peptide chain during synthesis.
Common Reagents and Conditions
Acidic Conditions: Used to remove the Boc group and reveal the free amine.
Hydrolysis or Aminolysis: Target the methyl ester group to modify the side chain or extend the peptide chain.
Major Products Formed
Free Amine: Formed after the removal of the Boc group.
Modified Side Chains: Resulting from hydrolysis or aminolysis of the methyl ester group.
Scientific Research Applications
Boc-L-glutamine methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used to protect the amine functionality of amino acids while allowing other reactions to occur at different sites of the molecule.
Protein Modification: Applied in site-specific protein modifications, including N-terminal pyroglutamation and caging of glutamic acid in the active site of proteins.
Biological Research: Utilized in the study of protein-protein interactions and the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-L-glutamine methyl ester lies in its ability to protect the amine functionality of amino acids while allowing other reactions to occur at different sites of the molecule. The Boc group can be removed under mildly acidic conditions, revealing a free amine that can then participate in peptide bond formation. The methyl ester group can also be hydrolyzed or aminolyzed to modify the side chain or extend the peptide chain.
Comparison with Similar Compounds
Boc-L-glutamine methyl ester is unique due to its combination of a Boc protecting group and a methyl ester group. Similar compounds include:
Boc-L-glutamic acid α-methyl ester: Similar in structure but with a different ester group.
N alpha-CBZ-L-glutamic acid: Used in the synthesis of this compound.
Fmoc-protected amino acids: Used in peptide synthesis with a different protecting group.
This compound stands out due to its specific protecting group and ester combination, which provides unique reactivity and stability in peptide synthesis.
Properties
IUPAC Name |
methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBLYGUGNADLL-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449770 | |
Record name | BOC-L-GLUTAMINE METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4976-88-9 | |
Record name | BOC-L-GLUTAMINE METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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